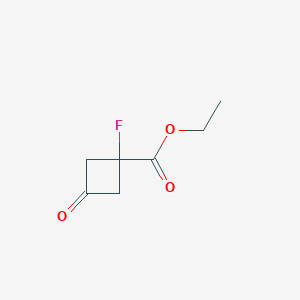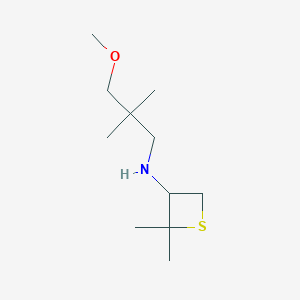
N-(3-Methoxy-2,2-dimethylpropyl)-2,2-dimethylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxy-2,2-dimethylpropyl)-2,2-dimethylthietan-3-amine is a synthetic organic compound with a unique structure that includes a thietane ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-2,2-dimethylpropyl)-2,2-dimethylthietan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thietane Ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source under controlled conditions.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.
Attachment of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-2,2-dimethylpropyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, sodium hydride, various amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
N-(3-Methoxy-2,2-dimethylpropyl)-2,2-dimethylthietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-2,2-dimethylpropyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride
- (3-Methoxy-2,2-dimethylpropyl)(methyl)amine hydrochloride
Uniqueness
N-(3-Methoxy-2,2-dimethylpropyl)-2,2-dimethylthietan-3-amine is unique due to its thietane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H23NOS |
|---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
N-(3-methoxy-2,2-dimethylpropyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C11H23NOS/c1-10(2,8-13-5)7-12-9-6-14-11(9,3)4/h9,12H,6-8H2,1-5H3 |
InChI Key |
CJNWGBOOXKKGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC(C)(C)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)
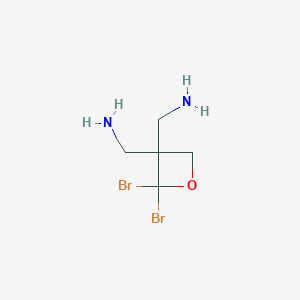
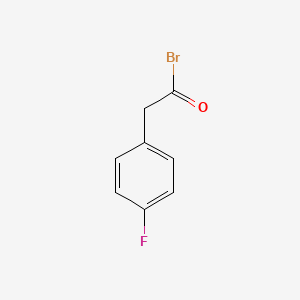

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)

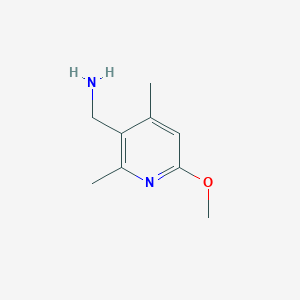

![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)

